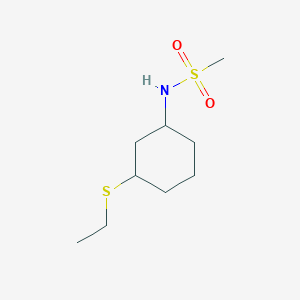![molecular formula C10H14BrN3 B7584699 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)
5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry and biochemistry. This compound is a pyrimidine derivative that possesses a unique structure, making it an interesting subject for research.
Wirkmechanismus
The mechanism of action of 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation. It may also interact with receptors in the brain, leading to its potential use as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to its potential use as an antitumor agent. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine in lab experiments include its unique structure, potential therapeutic applications, and its ability to inhibit tumor growth. However, its limitations include its complex synthesis process and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine. These include:
1. Investigating its potential use as a treatment for other neurological disorders such as Huntington's disease and multiple sclerosis.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Exploring its potential as a drug candidate for other types of cancers.
4. Investigating its potential use in combination with other drugs to enhance its therapeutic effects.
5. Studying its mechanism of action in more detail to gain a better understanding of how it works in the body.
Synthesemethoden
The synthesis of 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloropyrimidine with sodium hydride in the presence of a solvent such as dimethylformamide. The resulting compound is then reacted with (S)-3-methylpiperidine in the presence of a catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine is vast and includes its potential use as a drug candidate. This compound has been shown to possess antitumor activity and has been investigated as a potential treatment for various types of cancers. Additionally, it has shown promise as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6,8H,2-4,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTMUJYAFUKGRC-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
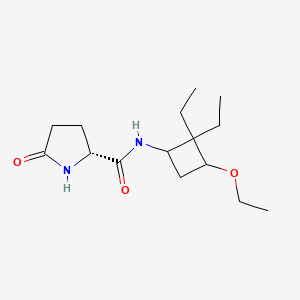

![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
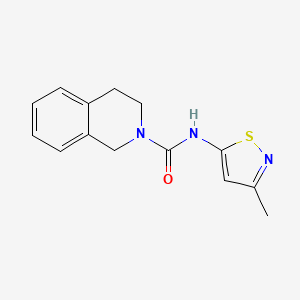
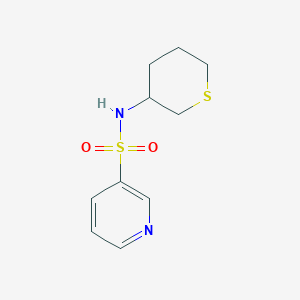


![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)
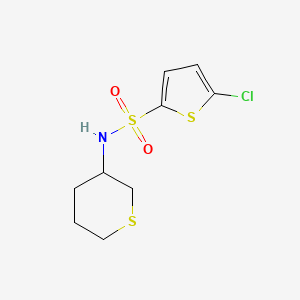
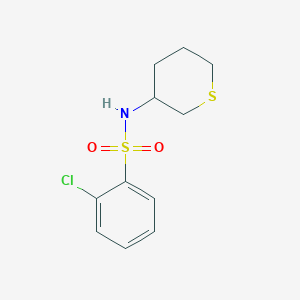


![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
